Cas no 627906-52-9 (2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol)

2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a boronic ester derivative featuring a phenol group, commonly utilized as an intermediate in organic synthesis and cross-coupling reactions. Its key advantages include stability under ambient conditions, making it suitable for storage and handling. The presence of the tetramethyl dioxaborolane moiety enhances its reactivity in Suzuki-Miyaura couplings, facilitating efficient aryl-aryl bond formation. The phenolic hydroxyl group offers additional functionalization potential, broadening its utility in pharmaceutical and materials chemistry. This compound is particularly valued for its compatibility with diverse reaction conditions and its role in constructing complex molecular architectures.
2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol structure
627906-52-9 structure
Product Name:2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
CAS No:627906-52-9
MF:C13H19BO3
MW:234.099164247513
MDL:MFCD16994279
CID:1086943
PubChem ID:51358338
Update Time:2025-10-24

2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol Chemical and Physical Properties

Names and Identifiers

    • 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
    • PHENOL, 2-METHYL-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-
    • CAB90652
    • MFCD16994279
    • DTXSID101178467
    • WWKXCYNPIQEAKJ-UHFFFAOYSA-N
    • SCHEMBL822504
    • 4-Hydroxy-3-methylphenylboronic Acid Pinacol Ester
    • AKOS015901697
    • EN300-3535597
    • 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-phenol
    • Z2044773688
    • MB15281
    • DA-25892
    • 1-Hydroxy-2-methylbenzene-4-boronic Acid Pinacol Ester
    • 627906-52-9
    • C16109
    • 2-METHYL-4-(TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENOL
    • BS-29215
    • 4-Hydroxy-3-methylbenzeneboronic acid pinacol ester
    • SY274886
    • 2-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenol
    • CS-0089467
    • MDL: MFCD16994279
    • Inchi: 1S/C13H19BO3/c1-9-8-10(6-7-11(9)15)14-16-12(2,3)13(4,5)17-14/h6-8,15H,1-5H3
    • InChI Key: WWKXCYNPIQEAKJ-UHFFFAOYSA-N
    • SMILES: O1B(C2C=CC(=C(C)C=2)O)OC(C)(C)C1(C)C

Computed Properties

  • Exact Mass: 234.1427246g/mol
  • Monoisotopic Mass: 234.1427246g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 274
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.7Ų

2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol Pricemore >>

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2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:627906-52-9)2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Order Number:A1168898
Stock Status:in Stock
Quantity:5g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:12
Price ($):319.0/1115.0
Email:sales@amadischem.com

Additional information on 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Research Briefing on 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS: 627906-52-9) in Chemical Biology and Pharmaceutical Applications

The compound 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS: 627906-52-9) has garnered significant attention in recent chemical biology and pharmaceutical research due to its versatile applications in drug discovery and material science. This briefing synthesizes the latest findings on its synthesis, biological activity, and potential therapeutic uses, with a focus on peer-reviewed studies published within the last three years.

Recent advances in Suzuki-Miyaura cross-coupling reactions have highlighted the critical role of this boronic ester derivative as a key intermediate. A 2023 study in Journal of Medicinal Chemistry demonstrated its efficacy in constructing biaryl scaffolds for kinase inhibitors, achieving 85% yield under optimized Pd-catalyzed conditions (DOI: 10.1021/acs.jmedchem.3c00512). The electron-donating methyl group and sterically hindered dioxaborolane moiety contribute to enhanced stability during coupling reactions, addressing historical challenges in boronic acid derivative reactivity.

In neurodegenerative disease research, structural analogs of 627906-52-9 have shown promise as β-amyloid aggregation modulators. Molecular dynamics simulations published in ACS Chemical Neuroscience (2024) reveal that the phenol-boronate dual functionality enables selective interaction with amyloid-β42 oligomers (Kd = 2.3 μM), suggesting potential for Alzheimer's disease therapeutics. However, in vivo studies indicate limited blood-brain barrier penetration, prompting current investigations into prodrug formulations.

The compound's antimicrobial properties were recently characterized in a high-throughput screening campaign against ESKAPE pathogens. While showing modest direct activity (MIC = 32 μg/mL against MRSA), its boron-containing structure serves as a pharmacophore for developing novel β-lactamase inhibitors, as reported in Antimicrobial Agents and Chemotherapy (2023). This application leverages the compound's ability to form reversible covalent bonds with catalytic serine residues in resistant bacterial enzymes.

Ongoing clinical translation efforts face challenges in optimizing the compound's pharmacokinetic profile. A 2024 patent application (WO2024/076521) discloses PEGylated derivatives that improve aqueous solubility by 15-fold while maintaining target engagement. These developments position 627906-52-9 as a valuable building block in next-generation therapeutics, particularly for targeted protein degradation strategies employing proteolysis-targeting chimeras (PROTACs).

Future research directions emphasize the compound's utility in bioorthogonal chemistry and theranostic applications. Preliminary data presented at the 2024 American Chemical Society meeting demonstrated successful incorporation into PET tracer candidates via isotope exchange (¹⁸F for pinacol boronate), highlighting dual diagnostic-therapeutic potential. The field anticipates increased utilization of this scaffold in precision medicine approaches as synthetic methodologies and biological understanding continue to advance.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:627906-52-9)2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
A1168898
Purity:99%/99%
Quantity:5g/25g
Price ($):319.0/1115.0
Email